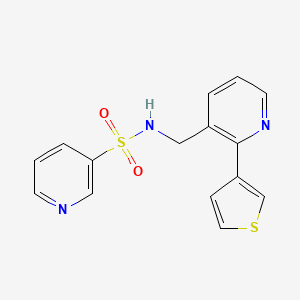

N-((2-(thiophen-3-yl)pyridin-3-yl)methyl)pyridine-3-sulfonamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

N-((2-(thiophen-3-yl)pyridin-3-yl)methyl)pyridine-3-sulfonamide is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. This compound is commonly referred to as TPS, and it has been found to have numerous advantages and limitations in laboratory experiments.

Wissenschaftliche Forschungsanwendungen

Antiproliferative Agents

Research indicates that sulfonamide derivatives, including those incorporating pyridine and thiophene moieties, exhibit significant antiproliferative activity against cancer cell lines. For instance, Bashandy et al. (2014) synthesized novel pyridine, thiophene, thiazole, chromene, and benzochromene derivatives bearing a N,N-dimethylbenzenesulfonamide moiety. These compounds showed notable in vitro antiproliferative activity against the human breast cancer cell line MCF-7, with several sulfonamides displaying higher activity compared to doxorubicin, a commonly used chemotherapeutic agent (Bashandy et al., 2014).

Antibacterial Agents

Compounds containing the sulfonamido moiety have been evaluated for their potential as antibacterial agents. Azab et al. (2013) aimed to synthesize new heterocyclic compounds containing a sulfonamido moiety for use as antibacterial agents. Their synthesized compounds showed high activities against various bacterial strains, highlighting the therapeutic potential of these molecules in addressing bacterial infections (Azab et al., 2013).

Structural Characterisation and Metal Complexes

Sousa et al. (2001) investigated metal complexes containing sulfonamido-based ligands, providing insights into the structural characteristics of these complexes and their potential applications in materials science and catalysis. Their work emphasizes the versatility of sulfonamides in forming complexes with various metals, which could be useful in designing new materials with specific properties (Sousa et al., 2001).

Nuclease Activity

The research also delves into the nuclease activity of copper(II) complexes with sulfonamides, suggesting potential applications in molecular biology and pharmaceuticals. Bodoki et al. (2020) synthesized binary Cu(II) complexes of new N-substituted sulfonamides, demonstrating moderate nuclease activity capable of partially cleaving supercoiled DNA. This property could have implications in the development of therapeutic agents or in biotechnological applications (Bodoki et al., 2020).

Antioxidant Activity

The antioxidant potential of sulfonamide derivatives has been explored, with some compounds exhibiting significant activity. Aziz et al. (2021) designed and synthesized novel indole derivatives with thiophene and pyridine moieties, demonstrating their effectiveness as antioxidants. This suggests the potential of such compounds in combating oxidative stress-related diseases (Aziz et al., 2021).

Wirkmechanismus

Target of Action

Similar compounds have been found to bind with high affinity to multiple receptors , suggesting that this compound may also interact with various biological targets.

Mode of Action

The sulfonamide group in the compound structure could potentially act as a nucleophilic attack site , indicating that it might interact with its targets through nucleophilic substitution reactions.

Biochemical Pathways

Compounds with similar structures have been found to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc . This suggests that this compound might also interact with multiple biochemical pathways.

Result of Action

Based on the potential biological activities of similar compounds , it can be hypothesized that this compound might exhibit a broad spectrum of biological activities.

Eigenschaften

IUPAC Name |

N-[(2-thiophen-3-ylpyridin-3-yl)methyl]pyridine-3-sulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H13N3O2S2/c19-22(20,14-4-2-6-16-10-14)18-9-12-3-1-7-17-15(12)13-5-8-21-11-13/h1-8,10-11,18H,9H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YOKOYYACFQPBIO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CN=C1)S(=O)(=O)NCC2=C(N=CC=C2)C3=CSC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H13N3O2S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

331.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-methyl-octahydro-2H-pyrido[4,3-b]morpholine](/img/structure/B2840446.png)

![7-(2-Benzyl-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-5-yl)-5,6-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B2840460.png)

![N-(2-(2-(2-fluorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-3-methylbenzenesulfonamide](/img/structure/B2840464.png)

![6-(3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl)-3-(4-methoxybenzyl)-5-methylthieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B2840468.png)

![4-(azepan-1-ylsulfonyl)-N-(2-(diethylamino)ethyl)-N-(4,6-difluorobenzo[d]thiazol-2-yl)benzamide hydrochloride](/img/structure/B2840469.png)